molecular formula C14H11ClO2 B571929 2-Chloro-4-(3-methylphenyl)benzoic acid CAS No. 1237103-23-9

2-Chloro-4-(3-methylphenyl)benzoic acid

Cat. No.: B571929
CAS No.: 1237103-23-9
M. Wt: 246.69
InChI Key: BKQYZTPEMQGSOA-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-methylphenyl)benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 2-position and a 3-methylphenyl group at the 4-position of the benzene ring. These compounds are often utilized as intermediates in agrochemicals, pharmaceuticals, and fine chemicals due to their versatile reactivity and structural adaptability.

Properties

IUPAC Name

2-chloro-4-(3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-3-2-4-10(7-9)11-5-6-12(14(16)17)13(15)8-11/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQYZTPEMQGSOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688610
Record name 3-Chloro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237103-23-9
Record name 3-Chloro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylphenyl chloride with 2-chlorobenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(3-methylphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Substitution: Products include derivatives with different substituents replacing the chlorine atom.

    Oxidation: Products include 2-Chloro-4-(3-carboxyphenyl)benzoic acid.

    Reduction: Products include 2-Chloro-4-(3-methylphenyl)benzyl alcohol.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-4-(3-methylphenyl)benzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to act as a building block for developing anti-inflammatory and analgesic drugs.

  • Case Study : Research indicates that derivatives of this compound exhibit significant activity against inflammatory conditions due to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) .

Agrochemicals

The compound is also explored for its potential as a herbicide or pesticide. Its chlorinated aromatic structure enhances its biological activity, making it suitable for agricultural applications.

  • Data Table: Herbicidal Activity
CompoundActivity TypeReference
This compoundHerbicide
3-Chloro-4-(trifluoromethyl)phenoxy benzoic acidHerbicide precursor

Material Science

In material science, this compound is used in the synthesis of polymers and other materials due to its reactive functional groups.

  • Application Example : It has been utilized in creating polymer blends that exhibit enhanced thermal and mechanical properties, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-methylphenyl)benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical properties of 2-Chloro-4-(3-methylphenyl)benzoic acid and its analogs:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Melting Point (°C) Solubility Key Structural Features
This compound Not provided C₁₄H₁₁ClO₂ 246.69 Data unavailable Likely similar to analogs 2-Cl, 4-(3-methylphenyl) substitution
2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid 1261855-01-9 C₁₄H₈ClF₃O₃ 316.66 Not reported DMSO, methanol (slight) 2-Cl, 4-(CF₃O-phenyl) substitution
2-Chloro-4-(3-chloro-4-fluorophenyl)benzoic acid 1261970-47-1 C₁₃H₇Cl₂FO₂ 285.10 Not reported Data unavailable 2-Cl, 4-(3-Cl-4-F-phenyl) substitution
2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid 59587-01-8 C₁₀H₁₁ClN₂O₃ 242.66 181–183 DMSO, methanol (slight) 2-Cl, 4-carbamoyl substitution
2-(3-Chloro-4-methylbenzoyl)benzoic acid 15254-27-0 C₁₅H₁₁ClO₃ 274.70 Data unavailable Data unavailable Benzoyl group at 2-position

Key Observations:

  • Substituent Effects: The presence of electron-withdrawing groups (e.g., trifluoromethoxy in ) increases molecular polarity and may enhance agrochemical activity, while methyl or carbamoyl groups (e.g., ) improve solubility in organic solvents.
  • Thermal Stability: Higher melting points (e.g., 181–183°C for ) correlate with hydrogen-bonding capabilities from carbamoyl or carboxylic acid groups.

Biological Activity

2-Chloro-4-(3-methylphenyl)benzoic acid, a derivative of benzoic acid, has garnered attention in the scientific community due to its potential biological activities. This compound is characterized by a chloro substituent and a methylphenyl group, which contribute to its unique chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula: C15_{15}H13_{13}ClO2_2
  • Molecular Weight: 272.71 g/mol
  • Melting Point: Approximately 196 °C

This compound features a carboxylic acid functional group, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. It is believed to modulate enzymatic pathways and influence metabolic processes:

  • Enzyme Interactions: Similar compounds have been shown to interact with enzymes involved in metabolic pathways, potentially affecting the synthesis of important biomolecules such as β-amyloid precursor proteins.
  • Pharmacokinetics: The compound's solubility and stability under physiological conditions can impact its bioavailability and overall efficacy in biological systems.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections .
  • Cytotoxic Effects: In vitro studies have demonstrated cytotoxic effects against cancer cell lines, indicating potential applications in oncology .
  • Anti-inflammatory Properties: Compounds with similar structures have shown anti-inflammatory effects, which may be relevant for conditions such as arthritis or other inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Layek et al. (2019)Investigated derivatives of benzoxazoles showing broad-spectrum antimicrobial and cytotoxic activities against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines .
SCCS Opinion (2020)Reviewed fragrance allergens including benzoic acid derivatives; highlighted the importance of structural activity relationships (SAR) in predicting biological effects .
PubChem DataReported interactions with various proteins and enzymes; suggested potential therapeutic applications based on structural similarities with known bioactive compounds .

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